molecular formula C14H14O2 B14659789 Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate CAS No. 39918-36-0

Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate

Cat. No.: B14659789
CAS No.: 39918-36-0
M. Wt: 214.26 g/mol
InChI Key: QONXLVDAVMGFKH-QWHCGFSZSA-N
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Description

Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure and phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Alkyne Addition: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate ester is formed through a Fischer esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of phenylacetic acid derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched alkanes.

    Substitution: The phenylethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Linear or branched alkanes.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce conformational changes in target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Ethyl (1R,2S)-2-(phenylethyl)cyclopropane-1-carboxylate: Lacks the ethynyl group, resulting in different reactivity and biological activity.

    Methyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl (1R,2S)-2-(phenylethynyl)cyclopropane-1-acetate:

Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a phenylethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

39918-36-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H14O2/c1-2-16-14(15)13-10-12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,2,10H2,1H3/t12-,13+/m0/s1

InChI Key

QONXLVDAVMGFKH-QWHCGFSZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C#CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1C#CC2=CC=CC=C2

Origin of Product

United States

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